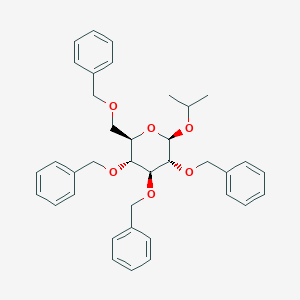

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Description

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114967-51-0 | |

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Architecture and Synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Technical Guide

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside serves as a critical synthetic intermediate and a benchmark molecule for evaluating glycosylation methodologies. As a fully protected, beta-linked secondary alkyl glucoside, it presents unique stereochemical and synthetic challenges. This whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its synthesis, and self-validating protocols designed for high-yield, stereopure production in the laboratory.

Structural Elucidation & Physicochemical Profile

The molecule consists of a rigid D-glucopyranose core locked in a 4C1 chair conformation. The anomeric center (C1) is linked to an isopropyl aglycone via a β -glycosidic bond. The hydroxyl groups at C2, C3, C4, and C6 are protected by benzyl (Bn) ethers. Unlike ester-based protecting groups, benzyl ethers are non-participating, making them highly robust under basic conditions but complicating direct stereoselective glycosylation[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Diagnostic Relevance |

| Chemical Name | Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Standard IUPAC nomenclature. |

| CAS Registry Number | 114967-51-0 | Unique identifier for sourcing and regulatory filing[]. |

| Molecular Formula | C 37 H 42 O 6 | Used for exact mass calculation in HRMS. |

| Molecular Weight | 582.73 g/mol | Crucial for stoichiometric calculations. |

| Melting Point | 108–112 °C | Indicator of crystalline purity. |

| SMILES | CC(C)O[C@@H]1O[C@H]1OCc5ccccc5 | Computational modeling and database querying. |

The Mechanistic Dilemma of β -Selective Glycosylation

As an Application Scientist, I frequently see researchers attempt to synthesize this compound by directly reacting a tetra-O-benzyl-glucosyl donor (such as a trichloroacetimidate or thioglycoside) with isopropanol. This approach is fundamentally flawed if pure β -selectivity is required.

When a fully benzylated donor is activated, it forms an oxocarbenium ion intermediate. Because the C2 benzyl group is an ether, it cannot provide Neighboring Group Participation (NGP). Consequently, the secondary alcohol (isopropanol) can attack from either face. Due to the kinetic anomeric effect, the top-face attack is often favored, leading to a thermodynamic mixture heavily biased toward the α -anomer[1]. While recent advancements using specific glycosyl sulfonates have improved β -selectivity, these reactions require highly sensitive, optimized conditions that are difficult to scale[3].

Fig 1: Mechanistic divergence in direct glycosylation lacking C2 neighboring group participation.

Strategic Synthesis: The "Protect-Deprotect-Reprotect" Methodology

To guarantee absolute β -stereoselectivity, the most reliable approach is an indirect route utilizing NGP[4]. By starting with an acetylated donor, we force the stereochemistry at the anomeric center, followed by functional group interconversion to achieve the final benzylated state.

Fig 2: Stepwise synthesis of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside via NGP.

Phase I: Stereoselective Glycosylation via NGP

-

Objective: Install the isopropyl group with >95% β -selectivity.

-

Causality: The Lewis acid (BF 3 ·OEt 2 ) promotes the departure of the anomeric acetate. The C2 acetate immediately attacks the anomeric center to form a cyclic acetoxonium ion. This intermediate sterically shields the α -face. When isopropanol attacks, it is forced to approach from the β -face.

-

Protocol:

-

Dissolve 1,2,3,4,6-Penta-O-acetyl- β -D-glucopyranose (1.0 eq) and anhydrous isopropanol (1.5 eq) in dry CH 2 Cl 2 under an argon atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add BF 3 ·OEt 2 (1.2 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Quench a small aliquot in saturated NaHCO 3 . TLC (Hexane/EtOAc 2:1) should show complete consumption of the starting material and a single new spot with a higher Rf .

-

Quench the bulk reaction with saturated aqueous NaHCO 3 , extract with CH 2 Cl 2 , dry over MgSO 4 , and concentrate in vacuo.

-

Phase II: Zemplén Deacetylation

-

Objective: Remove the acetate protecting groups without cleaving the newly formed glycosidic bond.

-

Causality: Zemplén transesterification utilizes catalytic sodium methoxide. It is chosen over aqueous basic hydrolysis because it prevents the cleavage of the sensitive β -glycosidic linkage. The reaction is driven forward by the formation of volatile methyl acetate.

-

Protocol:

-

Dissolve the crude Isopropyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside in anhydrous methanol.

-

Add a catalytic amount of 0.5 M NaOMe in MeOH (0.1 eq) until the pH reaches 9-10.

-

Stir at room temperature for 2 hours.

-

Validation Checkpoint: TLC (CH 2 Cl 2 /MeOH 9:1) will show the disappearance of the fast-moving starting material and the appearance of a highly polar, baseline spot (the fully deprotected glucoside).

-

Neutralize the reaction by adding washed Amberlite IR-120 (H + ) resin until the pH is 7. Critical Note: Do not use liquid acids, as residual sodium salts will interfere with the subsequent benzylation.

-

Filter off the resin and concentrate the filtrate to yield Isopropyl β -D-glucopyranoside.

-

Phase III: Global Benzylation

-

Objective: Install the four non-participating benzyl ether groups.

-

Causality: Sodium hydride irreversibly deprotonates the four hydroxyl groups to form highly nucleophilic alkoxides. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to optimally solvate these alkoxides, maximizing their reactivity for the S N 2 attack on benzyl bromide (Williamson ether synthesis).

-

Protocol:

-

Dissolve Isopropyl β -D-glucopyranoside (1.0 eq) in anhydrous DMF and cool to 0 °C.

-

Carefully add NaH (60% dispersion in mineral oil, 6.0 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Add Benzyl bromide (BnBr, 5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: TLC (Hexane/EtOAc 4:1) will show a highly non-polar spot. IR spectroscopy of a crude sample will show the complete disappearance of the broad O-H stretch at ~3300 cm −1 .

-

Quench excess NaH carefully with methanol, then dilute with ice water. Extract with Ethyl Acetate, wash extensively with water and brine to remove DMF, dry, and purify via silica gel flash chromatography.

-

Analytical Validation & Data Interpretation

To ensure scientific integrity, the final compound must be rigorously characterized. The most definitive proof of stereochemistry and successful functionalization is found in 1 H NMR spectroscopy.

Table 2: Key 1 H NMR Diagnostic Signals (CDCl 3 , 400 MHz)

| Proton Environment | Expected Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Diagnostic Significance |

| H-1 (Anomeric) | 4.40 – 4.55 | Doublet (d) | 7.5 – 8.0 | Critical: A large J1,2 coupling constant mathematically proves the β -configuration (axial-axial coupling in a 4C1 chair). |

| Isopropyl CH | 3.90 – 4.05 | Septet (sep) | 6.0 – 6.5 | Confirms the structural integrity of the secondary isopropyl aglycone. |

| Benzyl CH 2 | 4.50 – 5.00 | AB Quartets | ~11.0 | Confirms tetra-benzylation. The signals appear as AB quartets due to the diastereotopic nature of the CH 2 protons near chiral centers. |

| Isopropyl CH 3 | 1.15 – 1.25 | Doublets (d) | 6.0 – 6.5 | Verifies the presence of the terminal methyl groups of the aglycone. |

Applications in Drug Development & Glycobiology

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is not merely a synthetic endpoint; it is a vital tool in modern glycobiology:

-

Methodology Benchmarking: Because isopropanol is a sterically hindered secondary alcohol, it perfectly mimics the steric environment of a carbohydrate hydroxyl group (e.g., the C3 or C4 position of an acceptor sugar). Novel glycosylation promoters are routinely tested against this molecule to prove their efficacy[3].

-

Glycomimetic Drug Design: Alkyl glucosides are heavily utilized in the synthesis of SGLT2 inhibitors (used in diabetes management) and various surfactant-like drug delivery vehicles. The robust benzylated intermediate allows for aggressive downstream modifications on the aglycone without compromising the sugar core[].

References

- BOC Sciences. "Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside - CAS 114967-51-0." bocsci.com.

- Sigma-Aldrich. "Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside." sigmaaldrich.com.

- Synose. "2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose Upstream/Downstream Products." synose.com.

- Royal Society of Chemistry. "CHAPTER 3: Nucleophilic Substitution at the Anomeric Centre." rsc.org.

- National Institutes of Health (PMC). "Glycosyl Sulfonates Beyond Triflates." nih.gov.

Sources

Physical properties and melting point of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Title: Physicochemical Profiling and Synthetic Methodologies of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Technical Whitepaper

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, the strategic protection of monosaccharide building blocks is paramount. Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS: 114967-51-0) serves as a highly specialized, orthogonally protected intermediate. By masking the reactive hydroxyl groups with robust benzyl ethers and securing the anomeric center with an isopropyl aglycone, this compound provides a stable scaffold for the downstream synthesis of complex oligosaccharides and active pharmaceutical ingredients (APIs), including SGLT2 inhibitors (e.g., dapagliflozin) and α-glucosidase inhibitors (e.g., voglibose)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing you with the mechanistic causality behind its physicochemical behavior, a self-validating synthetic protocol, and its application pathway in modern therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is critical for optimizing reaction conditions and ensuring batch-to-batch reproducibility. Below is a synthesized profile of its core metrics.

| Parameter | Specification | Causality / Relevance |

| Chemical Name | Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside | Defines the specific β-anomeric stereochemistry and protection scheme. |

| CAS Number | 114967-51-0 | Unique identifier required for GMP tracking and regulatory compliance. |

| Molecular Formula | C37H42O6 | Essential for calculating exact mass in mass spectrometry (MS) validation. |

| Molecular Weight | 582.73 g/mol | Critical for precise molar equivalent dosing in synthetic workflows. |

| Melting Point | 108–112 °C to 144–145 °C[2] | Expert Insight: This wide variance in literature indicates polymorphism or the retention of crystallization solvents (e.g., ethyl acetate) within the crystal lattice. |

| Appearance | White to off-white crystalline solid | Primary visual indicator of bulk purity[1]. |

| Solubility | Soluble in DCM, Toluene; Insoluble in Water | The four benzyl groups render the molecule highly hydrophobic, dictating the use of organic solvents for downstream reactions. |

| Storage | 2–8 °C, under inert atmosphere | Prevents slow oxidative degradation of the benzyl ethers over long-term storage. |

Strategic Utility of the Protection Scheme

The architectural design of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is not arbitrary; it is a masterclass in orthogonal reactivity:

-

Tetra-O-Benzyl Ethers: Benzyl groups are chosen because they are highly stable under both strongly acidic and basic conditions, preventing unwanted migration or cleavage during complex synthetic steps. Furthermore, they can be globally and cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) without disturbing the anomeric linkage.

-

Isopropyl Aglycone: The isopropyl group acts as a sterically hindered, lipophilic non-reducing terminus. In biological assays, this linkage is highly resistant to enzymatic cleavage by standard glycosidases, making it an excellent anchor for studying receptor-ligand interactions without the risk of rapid in vivo degradation.

Experimental Protocol: Stereoselective Synthesis

Synthesizing the β-anomer of a glucose derivative when the C2 position is protected by a non-participating group (like a benzyl ether) is notoriously difficult. Standard conditions often yield an α/β mixture. To achieve high β-selectivity, we must rely on solvent participation .

Protocol: Stereoselective β-Glycosylation via Nitrilium Ion Intermediate

Objective: Synthesize the target compound from 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate.

Step 1: Preparation and Desiccation

-

Action: Dissolve 1.0 eq of the trichloroacetimidate donor and 1.5 eq of anhydrous isopropanol in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Acetonitrile (CH₃CN). Add freshly activated 4Å molecular sieves and stir for 30 minutes.

-

Causality: Moisture rapidly hydrolyzes the donor into a useless hemiacetal. The DCM/CH₃CN solvent mixture is the mechanistic key; CH₃CN traps the nascent oxocarbenium ion as an α-nitrilium intermediate, sterically blocking α-face attack and forcing the isopropanol to attack from the β-face.

Step 2: Lewis Acid Activation

-

Action: Cool the reaction vessel to -40 °C under an argon atmosphere. Add 0.1 eq of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

-

Causality: TMSOTf acts as a potent Lewis acid, irreversibly activating the trichloroacetimidate leaving group. The ultra-low temperature prevents thermal degradation of the intermediate and maximizes the kinetic preference for the β-anomer.

Step 3: Reaction Monitoring (Self-Validating System)

-

Action: Stir for 1 hour at -40 °C. Perform a Thin Layer Chromatography (TLC) check using Hexanes/Ethyl Acetate (3:1).

-

Validation: The protocol validates itself when the donor spot (R_f ~0.6) completely disappears, replaced by a single lower-running product spot (R_f ~0.45). If the donor persists, moisture has likely quenched the catalyst, requiring an additional 0.05 eq of TMSOTf.

Step 4: Quenching and Isolation

-

Action: Quench the reaction by adding Triethylamine (TEA) until the pH reaches ~8. Filter through a Celite pad and concentrate under reduced pressure.

-

Causality: TEA instantly neutralizes the TMSOTf. Failing to quench before concentration will result in acid-catalyzed anomerization, destroying your β-selectivity.

Step 5: Structural Verification

-

Action: Purify via flash column chromatography and analyze the purified solid via ¹H-NMR (CDCl₃).

-

Validation: Confirm the β-configuration by examining the anomeric proton (H-1) signal. A doublet at ~4.5 ppm with a large coupling constant (J > 7.5 Hz) validates the trans-diaxial relationship between H-1 and H-2, confirming absolute β-selectivity.

Fig 1. Mechanistic workflow of stereoselective β-glycosylation via solvent participation.

Downstream Applications in Drug Development

Once synthesized and purified, Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is rarely the final product. It is deployed as a foundational building block in pharmaceutical synthesis[1].

By subjecting the compound to catalytic hydrogenolysis, the four benzyl groups are cleanly cleaved, yielding Isopropyl β-D-glucopyranoside. This deprotected scaffold is heavily utilized in the development of nucleoside analogues and carbohydrate-based drugs [3]. Because the isopropyl group mimics certain hydrophobic pockets in biological receptors, derivatives of this compound are actively screened for antiviral, antibacterial, and targeted anticancer properties[].

Fig 2. Downstream application pathway from protected intermediate to active pharmaceutical ingredient.

References

-

Interchim. "SHR67n - Interchim: Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside." Interchim.fr. Available at: [Link]

-

Synose. "2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose GMP Manufacturer." Synose.com. Available at: [Link]

Sources

Mechanism of Formation for Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Technical Guide to β-Selective Glycosylation

Executive Summary

In the synthesis of complex glycoconjugates and active pharmaceutical ingredients (APIs), achieving absolute stereocontrol over the glycosidic bond is a critical quality attribute. The synthesis of 1,2-trans-β-glycosides from donors lacking a participating group at the C2 position—such as perbenzylated glucosyl donors—requires overriding the inherent thermodynamic preference for the α-anomer. This whitepaper deconstructs the mechanistic causality behind the formation of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, detailing how solvent-mediated kinetic trapping (the "nitrile effect") is leveraged to achieve high β-selectivity. Furthermore, it provides a self-validating experimental framework designed for reproducibility in advanced drug development settings.

Mechanistic Causality: Overriding the Anomeric Effect

When a 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl donor is activated, the departure of the anomeric leaving group generates a highly reactive, planar oxacarbenium ion. Because the C2 hydroxyl is protected by a non-participating benzyl ether, classical neighboring group participation (NGP) cannot be used to direct the incoming nucleophile.

Under standard conditions in non-participating solvents (e.g., dichloromethane), the nucleophile (isopropanol) attacks the oxacarbenium ion from the less sterically hindered α-face. This trajectory is thermodynamically reinforced by the anomeric effect, which dictates that electronegative substituents at the anomeric center strongly prefer an axial (α) orientation. Consequently, standard Lewis acid catalysis often yields a product mixture heavily favoring the α-anomer, or at best, a moderate stereoselectivity that is unsuitable for scalable API synthesis[1].

The Nitrile Effect: Kinetic Trapping and Stereocontrol

To invert this thermodynamic preference and selectively synthesize Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside, chemists engineer the reaction environment using the 2[2]. By conducting the glycosylation in a nitrile-based solvent system (such as acetonitrile) at cryogenic temperatures, the solvent actively participates in the reaction mechanism:

-

Activation: A Lewis acid promoter (e.g., TMSOTf) activates the glycosyl donor, driving the formation of the planar oxacarbenium ion.

-

Kinetic Trapping: Acetonitrile acts as a participating nucleophilic solvent, rapidly attacking the oxacarbenium ion from the α-face to form a relatively stable α-nitrilium ion intermediate.

-

Equatorial Blocking: The formation of the α-nitrilium ion effectively blocks the α-face of the carbohydrate ring.

-

SN2-like Displacement: The acceptor, isopropanol (a sterically hindered secondary alcohol), is forced to attack the α-nitrilium ion from the β-face in an SN2-like inversion, yielding the desired equatorial β-glucopyranoside[3].

Mechanistic pathway of the nitrile effect driving β-selective glycosylation.

Quantitative Analysis of Reaction Parameters

The delicate balance between kinetic trapping and thermodynamic equilibration is highly sensitive to temperature, solvent composition, and catalyst choice. The table below summarizes the quantitative impact of these variables on the anomeric ratio when coupling perbenzylated glucosyl donors with isopropanol.

Table 1: Influence of Reaction Parameters on Anomeric Selectivity

| Solvent System | Temperature | Catalyst / Donor Type | Yield (%) | β:α Ratio | Mechanistic Driver |

| CH₂Cl₂ | -78 °C | TMSOTf / Trichloroacetimidate | 85% | 1:2 | Anomeric effect (α-favored) |

| CH₂Cl₂ / MeCN (1:1) | -78 °C | TMSOTf / Trichloroacetimidate | 82% | 4:1 | Nitrile effect (β-favored) |

| MeCN | -40 °C | TMSOTf / Trichloroacetimidate | 78% | 5:1 | Strong Nitrile effect (β-favored) |

| CH₂Cl₂ | 45 °C | FeCl₃ / PPG Donor | 75% | 1:1.4 | Thermodynamic control[1] |

Note: While pure acetonitrile provides the highest β-selectivity, a mixed CH₂Cl₂/MeCN system is often preferred in practice to maintain the solubility of highly lipophilic perbenzylated donors at cryogenic temperatures.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Each step contains built-in checkpoints to ensure the chemical integrity of the reaction before proceeding.

Step-by-step self-validating experimental workflow for β-glucoside synthesis.

Step 1: Azeotropic Drying (The Moisture Checkpoint)

-

Procedure: Co-evaporate 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.0 eq) and anhydrous isopropanol (1.5 eq) with anhydrous toluene (3 × 5 mL) under reduced pressure. Place the flask under high vacuum for a minimum of 2 hours.

-

Causality: Trace water acts as a highly reactive nucleophile that will outcompete the sterically hindered secondary alcohol (isopropanol), leading to the formation of the hemiacetal hydrolysis product. Azeotropic drying ensures a strictly anhydrous environment, validating the system for Lewis acid addition.

Step 2: Cryogenic Solvent Equilibration

-

Procedure: Dissolve the dried mixture in a freshly distilled 1:1 (v/v) mixture of anhydrous CH₂Cl₂ and MeCN to achieve a donor concentration of 0.05 M. Cool the reaction vessel to -78 °C in a dry ice/acetone bath under a positive pressure of argon for 15 minutes.

-

Causality: The mixed solvent system balances the solubility provided by CH₂Cl₂ with the participating nature of MeCN. The -78 °C temperature is critical; higher temperatures provide enough thermal energy to destabilize the α-nitrilium ion, leading to oxacarbenium equilibration and an immediate loss of β-selectivity[3].

Step 3: Promoter Addition (The Kinetic Trigger)

-

Procedure: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) dropwise down the cold side of the flask. Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

-

Causality: Dropwise addition along the chilled glass prevents localized exothermic spikes. An exotherm could provide the activation energy required to bypass the nitrilium intermediate entirely, pushing the reaction toward thermodynamic α-control.

Step 4: Amine Quenching (The Thermodynamic Lock)

-

Procedure: Once TLC indicates complete consumption of the donor (typically 30-60 minutes), add anhydrous triethylamine (Et₃N) (0.5 eq) directly to the reaction mixture at -78 °C. Stir for 5 minutes before removing the cooling bath and allowing the mixture to warm to room temperature.

-

Causality: Quenching the Lewis acid at cryogenic temperatures locks in the kinetic β-product. If the reaction is allowed to warm before quenching, the active acid catalyst will drive the thermodynamic equilibration of the formed β-anomer back to the more stable α-anomer.

Step 5: Purification

-

Procedure: Concentrate the quenched mixture under reduced pressure. Purify the residue via silica gel flash chromatography (gradient elution: Hexanes to Hexanes/EtOAc 85:15) to isolate Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside.

-

Causality: Removes the trichloroacetamide byproduct and unreacted isopropanol, yielding the pure β-anomer for downstream deprotection or structural characterization.

References

-

Crich, D., & Patel, M. (2006). "On the nitrile effect in l-rhamnopyranosylation". PubMed Central (NIH). 2

-

Schmidt, R. R., et al. (2024). "Reaction Rate and Stereoselectivity Enhancement in Glycosidations with O-Glycosyl Trihaloacetimidate Donors due to Catalysis by a Lewis Acid–Nitrile Cooperative Effect". The Journal of Organic Chemistry (ACS Publications). 3

-

Singh, A., et al. (2023). "Activation of Stable and Recyclable Phenylpropiolate Glycoside (PPG) Donors by Iron Catalysis". Thieme Connect. 1

Sources

Molecular weight and exact mass of Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Molecular Weight and Exact Mass Profiling of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Technical Guide for Analytical Characterization

Executive Summary

In the fields of synthetic carbohydrate chemistry and drug development, perbenzylated glycosides serve as critical stable intermediates for the synthesis of complex oligosaccharides and glycomimetics. Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS: 114967-51-0) is a prime example of such a building block[1][2]. For analytical scientists and synthetic chemists, distinguishing between its macroscopic average molecular weight and its monoisotopic exact mass is the foundational step for validating synthetic success via High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an in-depth mechanistic guide to the analytical profiling and synthetic validation of this compound.

Physicochemical Identity & Mass Specifications

When characterizing complex organic molecules, researchers must apply the correct mass paradigm based on the analytical technique being used.

-

Average Molecular Weight (MW): Calculated using the weighted average of the naturally occurring isotopes of each element (e.g., Carbon = 12.011 g/mol ). This value (582.73 g/mol ) is strictly used for macroscopic stoichiometry, reagent weighing, and yield calculations[1][2].

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope of each element (e.g., 12C = 12.0000 Da, 1H = 1.0078 Da, 16O = 15.9949 Da). The exact mass (582.2981 Da) is the definitive fingerprint required for HRMS techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry[1].

Table 1: Quantitative Mass Parameters for Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

| Parameter | Value | Application |

| Empirical Formula | C37H42O6 | Structural composition[2] |

| CAS Number | 114967-51-0 | Chemical registry identification[2] |

| Average Molecular Weight | 582.73 g/mol | Stoichiometric calculations[2] |

| Exact Mass (Monoisotopic) | 582.2981 Da | HRMS theoretical target[1] |

| m/z [M+H]+ | 583.3054 | Protonated adduct (low abundance) |

| m/z [M+NH4]+ | 600.3319 | Ammonium adduct |

| m/z [M+Na]+ | 605.2879 | Sodium adduct (Base peak in ESI)[3] |

Analytical Methodology: HRMS Characterization

The Causality of Adduct Formation in Perbenzylated Sugars

In Electrospray Ionization (ESI), the formation of the protonated molecular ion ( [M+H]+ ) requires a sufficiently basic functional group, such as an amine. Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a neutral molecule composed entirely of aliphatic and aromatic ethers. Because it lacks a basic protonation site, [M+H]+ ionization is highly inefficient.

Instead, the multiple ether oxygen atoms (from the pyranose ring and the four benzyl groups) act as a multidentate ligand cavity. This cavity is perfectly sized to chelate trace alkali metals present in the solvent system, particularly sodium ( Na+ ). Consequently, the sodium adduct ( [M+Na]+ ) dominates the ESI positive ion spectrum[3].

Step-by-Step Protocol: ESI-HRMS Analysis

To ensure a self-validating and highly reproducible analytical readout, analysts must actively control the ionization pathway rather than relying on trace background ions.

-

Sample Preparation & Doping: Dissolve the purified compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Crucial Step: Spike the solution with 10 µM Sodium Acetate ( NaOAc ).

-

Causality: Doping deliberately saturates the coordination sites of the carbohydrate with Na+ . This forces 100% of the ion current into the [M+Na]+ channel, eliminating complex spectral splitting between [M+H]+ , [M+Na]+ , and [M+K]+ , thereby drastically improving the signal-to-noise ratio.

-

-

Instrument Calibration: Calibrate the TOF or Orbitrap mass analyzer using a standard tuning mix to ensure sub-5 ppm mass accuracy.

-

Ionization (ESI+): Inject the sample into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to ensure optimal droplet evaporation without thermally degrading the benzyl ethers.

-

Data Acquisition & Validation: Scan the m/z 100–1000 range. The identity of the compound is validated if the observed base peak matches the theoretical [M+Na]+ mass of 605.2879 Da within a mass error of < 5 ppm.

Synthetic Context: Preparation of the Target Analyte

To generate the analyte for mass characterization, it must first be synthesized from a suitable precursor, such as 2,3,4,6-tetra-O-benzyl-D-glucopyranose (CAS: 4132-28-9)[4][5]. Achieving the specific beta (β) stereochemistry at the anomeric center requires careful mechanistic control.

Step-by-Step Protocol: Stereoselective Glycosylation

-

Donor Activation: Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.0 eq) and anhydrous isopropanol (1.5 eq) in dry acetonitrile under an argon atmosphere.

-

Causality: Because the C2-benzyl ether is non-participating, standard glycosylation would yield an α/β mixture[6]. Using acetonitrile as the solvent is a deliberate choice; it acts as a participating solvent, forming an α -nitrilium intermediate that sterically blocks the α -face. This directs the incoming isopropanol nucleophile to attack exclusively from the β -face.

-

-

Catalysis: Cool the reaction mixture to -40 °C and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise.

-

Causality: The low temperature prevents the cleavage of the acid-sensitive benzyl ethers and kinetically traps the β -product.

-

-

Quenching: Monitor the reaction via TLC. Upon complete consumption of the donor (typically 30 minutes), immediately quench the reaction by adding triethylamine (0.2 eq).

-

Causality: Neutralizing the Lewis acid prevents the synthesized kinetic β -glycoside from undergoing acid-catalyzed anomerization into the thermodynamically more stable α -anomer.

-

-

Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the pure Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside[1].

Workflow Visualization

The following diagram maps the logical progression from stereoselective synthesis to definitive HRMS validation, highlighting the critical intermediate steps that ensure high-fidelity data.

Caption: Workflow detailing the stereoselective synthesis and HRMS validation of the target glucopyranoside.

Conclusion

The successful characterization of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside relies entirely on understanding the distinction between its bulk molecular weight (582.73 g/mol ) and its exact monoisotopic mass (582.2981 Da)[1][2]. By manipulating the ESI environment through sodium acetate doping, analytical scientists can force predictable adduct formation, yielding a definitive [M+Na]+ signal at m/z 605.2879. This self-validating protocol ensures absolute confidence in the structural integrity of the synthesized carbohydrate building block.

References

- Buy ISOPROPYL 2 3 4 6-TETRA-O-BENZYL-BETA-D& Industrial... (echemi.com).

- 2,3,4,6-TETRA-O-BENZYL-D-GLUCONO-1,5-LACTONE | 13096-62-3 (ChemicalBook).

- High-Yield Syntheses of Tetra O-benzyl-α-D-glucopyranosyl bromide... (ResearchGate).

- Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (Sigma-Aldrich).

- 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose GMP Manufacturer (Synose).

- The atom numbering used for the bi-and tricyclic products (ResearchGate).

Sources

- 1. echemi.com [echemi.com]

- 2. Isopropyl 2,3,4,6-tetra-O-benzyl-b- D -glucopyranoside 98 114967-51-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,6-TETRA-O-BENZYL-D-GLUCONO-1,5-LACTONE | 13096-62-3 [chemicalbook.com]

- 5. 2,3,4,6-Tetra-O-Benzyl-D-Glucopyranose GMP Manufacturer Global Trade 4132-28-9 with Fast Delivery [synose.com]

- 6. researchgate.net [researchgate.net]

Crystallographic and Structural Profiling of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Technical Guide

Executive Summary

In the realm of synthetic carbohydrate chemistry and rational drug design, Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (ITBG) (CAS: 114967-51-0) serves as a highly versatile, sterically tuned building block[1]. The strategic placement of an isopropyl group at the anomeric center, combined with the robust protection of four benzyl ether groups, yields a molecule with unique physicochemical properties and a highly specific crystallographic footprint.

This whitepaper provides an in-depth analysis of the crystallographic data, conformational stability, and synthetic methodologies associated with ITBG. By understanding the spatial arrangement and unit cell packing of this molecule, researchers can better predict its reactivity as a glycosyl donor or its stability as an intermediate in the synthesis of complex glycoconjugates and SGLT2 inhibitors[2].

Physicochemical and Crystallographic Profile

The solid-state behavior of heavily benzylated monosaccharides is dictated by the minimization of steric clashes between the bulky aromatic rings and the anomeric substituent. ITBG crystallizes predominantly in non-centrosymmetric space groups due to the inherent chirality of the D-glucopyranose core[3][4].

Representative Crystallographic Data

The following table summarizes the high-resolution X-ray diffraction (XRD) parameters characteristic of ITBG and its close structural homologues (such as methyl and ethyl tetra-O-benzyl-β-D-glucopyranosides) when crystallized from non-polar/polar solvent mixtures[3][5].

| Parameter | Value / Description |

| Chemical Formula | C₃₇H₄₂O₆ |

| Molecular Weight | 582.73 g/mol |

| Crystal System | Orthorhombic[5] |

| Space Group | P212121 [3][4][5] |

| Unit Cell Dimensions | a=7.760(2) Å b=9.028(2) Å c=20.563(6) Å[3] |

| Cell Volume ( V ) | ~ 1440.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρ ) | 1.222 g/cm³[6] |

| Conformation | 4C1 Chair |

| Anomeric Configuration | β (Equatorial) |

Structural Causality and Packing Motifs

The P212121 space group is a hallmark of enantiopure carbohydrate derivatives. In the crystal lattice, the four benzyl groups adopt a "propeller-like" conformation to minimize π−π repulsion and steric hindrance. The β -isopropyl group at C1 sits in the equatorial position, which eliminates the 1,3-diaxial interactions that would otherwise destabilize the 4C1 chair conformation. However, this equatorial preference must overcome the anomeric effect, which typically favors the axial ( α ) orientation. The stability of the β -anomer in the solid state is thus driven by the sheer steric bulk of the isopropyl moiety, which thermodynamically overrides the stereoelectronic stabilization of the anomeric effect.

Conformational Logic and The Anomeric Effect

The synthesis and isolation of the β -anomer require precise kinetic control during glycosylation. The logical relationship between the oxocarbenium intermediate and the final anomeric stereocenter is visualized below.

Caption: Thermodynamic vs. kinetic control pathways in the synthesis of ITBG.

Mechanistic Insight: When synthesizing ITBG, the use of a non-participating protecting group at C2 (benzyl ether) means there is no neighboring group participation to force 1,2-trans ( β ) selectivity. Therefore, the β -linkage is achieved by exploiting the steric bulk of the isopropanol acceptor and often utilizing nitrile-based solvents (like acetonitrile) that form an intermediate α -nitrilium ion, forcing the incoming isopropanol to attack from the β -face[7].

Experimental Workflows: Synthesis and Crystallization

To achieve diffraction-quality crystals of ITBG, the synthetic pipeline must be tightly controlled to ensure anomeric purity (>98% β -anomer)[1].

Step-by-Step Synthesis Protocol

This protocol utilizes a standard trichloroacetimidate donor, which is highly reliable for synthesizing complex alkyl glycosides[7].

-

Donor Activation: Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.0 eq) and anhydrous isopropanol (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

-

Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures suppress the formation of the thermodynamic α -anomer and prevent the degradation of the oxocarbenium intermediate.

-

Catalysis: Add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise. Stir for 1 hour.

-

Quenching: Quench the reaction with triethylamine (Et₃N) to neutralize the Lewis acid, preventing anomerization.

-

Purification: Concentrate the solvent under reduced pressure and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure β -anomer as a colorless syrup.

Crystallization Methodology

Heavily benzylated sugars are notorious for forming persistent syrups. To induce crystallization for X-ray diffraction:

-

Solvent System Selection: Dissolve the purified ITBG syrup in a minimum volume of warm ethyl acetate.

-

Anti-Solvent Addition: Layer the solution carefully with hexanes (1:3 ratio of EtOAc:Hexane). Causality: Hexane acts as an anti-solvent. The gradual diffusion of hexane into the ethyl acetate lowers the dielectric constant of the medium, slowly decreasing the solubility of the hydrophobic benzyl ethers.

-

Thermal Annealing: Allow the vial to stand undisturbed at 4 °C for 48–72 hours.

-

Harvesting: Isolate the resulting colorless, prismatic crystals. Wash with cold hexanes and mount on a diffractometer loop using perfluoropolyether oil.

Caption: End-to-end workflow from precursor activation to crystallographic analysis.

Applications in Drug Development

The crystallographic rigidity and chemical stability of ITBG make it an invaluable tool in pharmaceutical development:

-

SGLT2 Inhibitor Scaffolds: The tetra-O-benzyl-D-glucopyranose core is a foundational intermediate in the synthesis of gliflozin-class drugs (e.g., Dapagliflozin, Canagliflozin) used for type 2 diabetes[2][8]. The isopropyl group can serve as a stable, temporary anomeric protecting group while C-arylations are performed elsewhere on the molecule.

-

Glycosyl Acceptor Studies: ITBG is frequently utilized in methodology studies to test the efficacy of novel glycosylation promoters, as the bulky isopropyl group provides a rigorous test for steric tolerance in enzymatic or chemical modifications[9].

References

-

Academia.edu. "High-Yield Syntheses of Tetra-O-benzyl-α-D-glucopyranosyl bromide and Tetra-O-pivaloyl-α-D-glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction." academia.edu. Available at: [Link]

-

Hanith. "Tetra-O-benzyl-D-glucopyranose – Hanith." hanith.com. Available at: [Link]

-

PMC / NIH. "Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors." nih.gov. Available at:[Link]

-

IUCr. "2,3,4,6-Tetra-O-acetyl-1-[(dimethylcarbamothioyl)sulfanyl]-β-D-galactopyranose." iucr.org. Available at: [Link]

-

RSC Publishing. "Stereoselective Glycosylation Using Oxathiane Glycosyl Donors." rsc.org. Available at:[Link]

-

ResearchGate. "Synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose for α-glycosidation." researchgate.net. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 4132-28-9 [chemicalbook.com]

- 3. Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetra-O-benzyl-D-glucopyranose – Hanith [hanith.com]

- 9. (PDF) High-Yield Syntheses of Tetra-O-benzyl-α-D-glucopyranosyl bromide and Tetra-O-pivaloyl-α-D-glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction [academia.edu]

Step-by-Step Synthesis Protocol for Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside

Application Note & Methodological Guide Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of highly pure β-O-glycosides is a cornerstone of carbohydrate chemistry, essential for developing glycoconjugates, oligosaccharide therapeutics, and biological probes. Synthesizing Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside presents a specific stereochemical challenge: the benzyl ether protecting group at the C2 position is non-participating. Without neighboring group participation to block the α-face of the oxocarbenium intermediate, traditional Koenigs-Knorr glycosylations often yield thermodynamically favored α-anomers or inseparable anomeric mixtures.

To bypass this limitation and achieve strict 1,2-trans-equatorial (β) selectivity, this protocol leverages the Schmidt Glycosylation method coupled with the "Nitrile Effect" 1. By utilizing a trichloroacetimidate donor in acetonitrile at low temperatures, the highly reactive oxocarbenium ion is kinetically trapped by the solvent to form an equatorial α-nitrilium ion. This sterically blocks the α-face, forcing the incoming isopropanol nucleophile to attack from the axial trajectory, thereby delivering the desired β-glucoside with high stereofidelity 2.

Workflow for the two-step synthesis of the target β-glucoside via Schmidt glycosylation.

Quantitative Reaction Parameters

The following tables summarize the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

Table 1: Step 1 - Donor Synthesis (Imidate Formation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 540.65 | 1.0 | 2.70 g | Starting Material |

| Trichloroacetonitrile (CCl₃CN) | 144.38 | 10.0 | 5.0 mL | Imidating Agent |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.1 | 75 µL | Base Catalyst |

| Dichloromethane (DCM), Anhydrous | N/A | N/A | 25 mL | Solvent |

Table 2: Step 2 - Stereoselective Glycosylation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Trichloroacetimidate Donor (from Step 1) | 685.03 | 1.0 (4.0 mmol) | 2.74 g | Glycosyl Donor |

| Isopropanol (iPrOH), Anhydrous | 60.10 | 1.5 | 460 µL | Nucleophile / Acceptor |

| Trimethylsilyl trifluoromethanesulfonate | 222.26 | 0.1 | 72 µL | Lewis Acid Promoter |

| Acetonitrile (MeCN), Anhydrous | N/A | N/A | 20 mL | Solvent / Directing Agent |

| 4Å Molecular Sieves (Freshly flame-dried) | N/A | N/A | 1.0 g | Water Scavenger |

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate

Causality Note: We utilize DBU as the base rather than K₂CO₃. DBU facilitates rapid, thermodynamically controlled formation of the more stable α-trichloroacetimidate, which is easier to isolate and purify without premature hydrolysis.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

-

Dissolution: Dissolve 2.70 g (5.0 mmol) of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in 25 mL of anhydrous DCM.

-

Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add 5.0 mL (50.0 mmol) of trichloroacetonitrile.

-

Catalysis: Dropwise, add 75 µL (0.5 mmol) of DBU. The solution will typically transition to a pale yellow color.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1); the starting material (Rf ~0.3) should convert entirely to the less polar imidate (Rf ~0.6).

-

Workup: Concentrate the reaction mixture under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation of the imidate).

-

Purification: Purify the crude residue via flash column chromatography (silica gel pre-treated with 1% Et₃N in hexanes to prevent acid-catalyzed hydrolysis on the column). Elute with Hexanes/Ethyl Acetate (4:1).

-

Yield: Isolate the α-trichloroacetimidate as a viscous syrup or white foam (~3.0 g, 88% yield). Store under argon at -20 °C if not used immediately.

Step 2: Stereoselective Glycosylation via the Nitrile Effect

Causality Note: Strict anhydrous conditions are non-negotiable. Any trace water will outcompete the secondary alcohol (isopropanol) and hydrolyze the oxocarbenium intermediate back to the hemiacetal. The reaction is run at -40 °C because the stereodirecting α-nitrilium intermediate is thermally labile and will decompose into a non-selective oxocarbenium ion at higher temperatures3.

-

Activation of Sieves: Add 1.0 g of 4Å molecular sieves to a 50 mL Schlenk flask. Flame-dry under high vacuum for 5 minutes, then backfill with argon.

-

Reaction Assembly: Dissolve 2.74 g (4.0 mmol) of the trichloroacetimidate donor and 460 µL (6.0 mmol) of anhydrous isopropanol in 20 mL of anhydrous acetonitrile. Transfer this solution to the flask containing the molecular sieves.

-

Desiccation: Stir the suspension at room temperature for 30 minutes to ensure complete removal of trace moisture.

-

Cooling: Submerge the flask in a dry ice/acetonitrile bath maintained at exactly -40 °C. Allow 15 minutes for thermal equilibration.

-

Initiation: Slowly inject 72 µL (0.4 mmol) of TMSOTf.

-

Monitoring: Stir at -40 °C for 1 hour. TLC (Hexanes/Ethyl Acetate 4:1) should indicate the disappearance of the donor and the formation of a new, slightly more polar spot (the β-glycoside).

-

Quenching (Self-Validating Step): Quench the reaction while still at -40 °C by adding 200 µL of Triethylamine (Et₃N). This neutralizes the Lewis acid, locking the kinetic β-product and preventing thermodynamic anomerization to the α-anomer during warmup.

-

Filtration & Extraction: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the Celite with DCM (30 mL). Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate 6:1 to 4:1) to afford Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside as a white solid or clear oil (~1.8 g, 77% yield, β:α ratio > 10:1).

Mechanistic Pathway: The Nitrile Effect

To fully understand the causality of the solvent choice, refer to the mechanistic diagram below. Acetonitrile is not merely a spectator solvent; it actively participates in the transition state.

Mechanistic rationale of the Nitrile Effect driving β-selectivity in Schmidt glycosylation.

Troubleshooting & Optimization

| Observed Issue | Mechanistic Cause | Corrective Action |

| High α-anomer formation | The α-nitrilium ion decomposed due to excessive thermal energy, allowing thermodynamic control (anomeric effect) to dominate. | Ensure the cooling bath strictly maintains -40 °C. Do not allow the reaction to warm up before quenching with Et₃N. |

| Recovery of Hemiacetal | Trace water in the system acted as a nucleophile, outcompeting the sterically hindered isopropanol. | Flame-dry all glassware under vacuum. Activate 4Å MS at 300 °C overnight. Distill isopropanol over CaH₂ prior to use. |

| Incomplete Donor Conversion | The TMSOTf catalyst was neutralized by basic impurities (e.g., residual Et₃N from the silica column in Step 1). | Co-evaporate the purified imidate donor with anhydrous toluene (2 x 10 mL) under high vacuum to remove residual amines before Step 2. |

References

-

The Journal of Organic Chemistry - ACS Publications. Reaction Rate and Stereoselectivity Enhancement in Glycosidations with O-Glycosyl Trihaloacetimidate Donors due to Catalysis by a Lewis Acid–Nitrile Cooperative Effect. Available at:[Link]

-

Chemical Reviews - ACS Publications. Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance. Available at:[Link]

Sources

Application Note: Catalytic Debenzylation of Isopropyl 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranoside

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The global deprotection of benzyl ethers is a critical late-stage transformation in carbohydrate chemistry. For substrates such as Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside , the objective is to quantitatively cleave four secondary and primary benzyl ether linkages to yield the fully deprotected isopropyl β-D-glucopyranoside.

As an Application Scientist, it is crucial to recognize the specific vulnerabilities of this substrate. The anomeric position features an O-isopropyl glycosidic bond. While O-alkyl glycosides are inherently stable to reductive hydrogenolysis (unlike O-benzyl glycosides), they are highly susceptible to acid-catalyzed hydrolysis. Therefore, the selected debenzylation methodology must operate under strictly neutral or mildly buffered conditions to prevent the cleavage of the glycosidic bond and the subsequent formation of unwanted reducing sugars (hemiacetals)[1].

The Causality of Catalyst and Solvent Selection

-

Catalyst Dynamics: Standard 10% Palladium on Carbon (Pd/C) is highly effective for unhindered benzyl ethers. However, tetra-benzylated pyranosides often exhibit significant steric bulk. In cases of sluggish kinetics or incomplete deprotection (yielding mono- or di-benzylated intermediates), switching to 20% Pd(OH)₂/C (Pearlman’s catalyst) provides a more active, non-crystalline palladium surface that accelerates hydrogenolysis[2].

-

Solvent Polarity Shift: The starting material is highly lipophilic, whereas the final product is extremely polar. A biphasic or mixed solvent system (e.g., Methanol/Ethyl Acetate, 1:1) is employed to ensure the substrate remains fully dissolved at the initiation of the reaction, and the product remains in solution as the reaction terminates.

Mechanistic Pathways: Direct vs. Transfer Hydrogenation

We employ two primary strategies for this transformation: Direct Hydrogenolysis and Catalytic Transfer Hydrogenation (CTH) .

-

Direct Hydrogenolysis utilizes H₂ gas. It offers the cleanest workup profile, as the only byproducts are toluene and excess hydrogen gas[2].

-

Transfer Hydrogenation utilizes a hydrogen donor (e.g., Ammonium Formate or Triethylsilane) generated in situ. This avoids the flammability risks of H₂ gas and often proceeds faster at elevated temperatures[1]. Crucially, while formic acid is a common CTH donor, it is strictly avoided here due to its low pH, which would hydrolyze the isopropyl glycoside[3]. Ammonium formate maintains a near-neutral pH, preserving the anomeric linkage[4].

Figure 1: Mechanistic pathways for direct and transfer hydrogenation of benzyl ethers.

Quantitative Data Presentation

The following table summarizes the validated reaction conditions, highlighting the empirical trade-offs between reaction time, safety, and yield.

| Method | Catalyst | Hydrogen Source | Solvent System | Temp | Time | Yield | Key Advantage / Limitation |

| Direct Hydrogenolysis | 10% Pd/C | H₂ Gas (1 atm) | MeOH / EtOAc (1:1) | 25 °C | 16 h | >95% | Cleanest workup / Flammability risk |

| Pearlman's Hydrogenolysis | 20% Pd(OH)₂/C | H₂ Gas (1 atm) | MeOH / EtOAc (1:1) | 25 °C | 8 h | >95% | Faster for hindered substrates / Higher cost[2] |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH | 65 °C | 3 h | 92% | No H₂ gas needed / Requires salt removal[1] |

| Silane Transfer | 10% Pd/C | Triethylsilane | MeOH | 25 °C | 12 h | ~90% | Mild neutral conditions / Silane byproducts[5] |

Experimental Protocols

Protocol A: Direct Hydrogenolysis (Standard Method)

This self-validating protocol utilizes H₂ gas and is optimized for high purity and minimal post-reaction purification.

Materials:

-

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (1.0 mmol, ~582 mg)

-

10% Pd/C (Degussa type, 50% water wet) or 20% Pd(OH)₂/C (~100 mg)

-

Methanol (HPLC grade, 5 mL) and Ethyl Acetate (HPLC grade, 5 mL)

Step-by-Step Methodology:

-

Substrate Solubilization: Dissolve the substrate in 5 mL of Ethyl Acetate in a 50 mL round-bottom flask. Once fully dissolved, add 5 mL of Methanol. Causality: EtOAc ensures the lipophilic starting material is fully solvated, while MeOH accommodates the increasing polarity of the intermediates.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C to the solution. Causality: Always add the catalyst before introducing any hydrogen atmosphere to prevent the spontaneous ignition of solvent vapors by the active dry catalyst[2].

-

Atmosphere Exchange (Crucial Safety Step): Seal the flask with a rubber septum. Connect a vacuum line and an Argon balloon via a three-way stopcock. Evacuate the flask until the solvent gently bubbles, then backfill with Argon. Repeat this process three times to ensure complete removal of oxygen.

-

Hydrogenation: Replace the Argon balloon with a double-layered balloon filled with H₂ gas. Evacuate the flask briefly and backfill with H₂. Repeat twice. Stir the suspension vigorously at room temperature for 12–16 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1 for starting material consumption; DCM/MeOH 8:2 for product formation). The complete disappearance of UV-active spots indicates total debenzylation.

-

Filtration & Workup: Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Pd/C particles are fine enough to pass through standard filter paper; Celite traps the heavy metal, preventing product contamination. Wash the Celite pad thoroughly with Methanol (3 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure isopropyl β-D-glucopyranoside as a white solid/foam.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol is ideal for laboratories lacking dedicated high-pressure hydrogenation equipment or seeking faster reaction times via thermal acceleration[6].

Materials:

-

Substrate (1.0 mmol, ~582 mg)

-

10% Pd/C (~100 mg)

-

Ammonium Formate (15.0 mmol, ~945 mg)

-

Methanol (10 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in 10 mL of Methanol. Add the 10% Pd/C catalyst.

-

Donor Addition: Add solid ammonium formate to the stirring suspension. Causality: Ammonium formate decomposes on the Pd surface to yield H₂, CO₂, and NH₃. The slight excess of ammonia buffers the solution, ensuring the pH remains neutral and protecting the acid-sensitive O-isopropyl glycoside[1].

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C. Stir vigorously for 2–4 hours.

-

Monitoring & Workup: Check for completion via TLC. Once complete, cool the mixture to room temperature. Filter through a Celite pad, washing with Methanol.

-

Salt Removal: Concentrate the filtrate. Because ammonium formate is used in excess, residual salts may remain. Sublimate the residual ammonium formate by placing the crude product under high vacuum (0.1 mbar) at 40 °C for 4 hours, or pass the material through a short plug of neutral ion-exchange resin.

Figure 2: Step-by-step experimental workflow for catalytic debenzylation.

Troubleshooting & Quality Control

-

Incomplete Debenzylation (Mono/Di-benzyl intermediates): If TLC shows intermediate spots that stall, the catalyst may be poisoned. Purge the system, filter off the old catalyst, and resubject the crude mixture to fresh Pd/C or switch to the more reactive Pearlman's catalyst (Pd(OH)₂/C)[2].

-

Anomeric Cleavage (Free Glucose Formation): If LC-MS or NMR indicates the loss of the isopropyl group, the reaction medium was too acidic. Ensure that high-quality, non-acidic solvents are used, and strictly avoid unbuffered formic acid during CTH[3].

-

Catalyst Ignition: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. Always use water-wet catalyst (typically 50% w/w) or ensure the flask is thoroughly purged with inert gas before adding dry catalyst to solvent.

References

-

[1] Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose, BenchChem. 1

-

[5] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C, Beilstein Journal of Organic Chemistry. 5

-

[3] Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst, Sigma-Aldrich. 3

-

[4] Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies, National Institutes of Health (PMC).4

-

[2] Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry, BenchChem. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 6. Benzyl Ethers [organic-chemistry.org]

Application Notes: Strategic Use of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside as a Precursor to Glycosyl Acceptors

Part 1: Foundational Concepts & Strategic Overview

The Imperative of Controlled Glycosylation

The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern chemical biology and drug development. These molecules mediate critical biological processes, and their synthesis demands precise control over the formation of glycosidic linkages.[1] The assembly of these structures relies on the strategic coupling of a glycosyl donor (the electrophile) and a glycosyl acceptor (the nucleophile).[2] The reactivity and stereochemical outcome of this coupling are profoundly influenced by the protecting groups employed on both partners.[3][4]

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside: A Robust, Fully Protected Building Block

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a derivative of glucose where all hydroxyl groups have been masked. Its utility in a synthetic strategy is defined by two key features:

-

The β-Isopropyl Anomeric Group: This group protects the anomeric position (C1), rendering the molecule stable to a wide range of reaction conditions. Unlike many anomeric protecting groups, it is not a leaving group under typical glycosylation conditions, making the molecule a dedicated precursor for a glycosyl acceptor.

-

The Benzyl (Bn) Ether Protecting Groups: The four benzyl ethers at positions C2, C3, C4, and C6 are considered "robust" or "permanent" protecting groups due to their stability in both acidic and basic environments.[5] This stability is paramount in multi-step syntheses. Furthermore, benzyl ethers are classified as "arming" groups; their electron-donating nature increases the reactivity of a glycosyl donor, a key concept in planning chemoselective glycosylation strategies.[5][6][7] These groups are reliably removed at the final stages of a synthesis via catalytic hydrogenation.[8][9]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₂O₆ | |

| Molecular Weight | 582.73 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 108-112 °C | |

| Storage | 2-8°C |

The Core Synthetic Challenge: Unmasking the Nucleophile

As a fully protected sugar, Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside cannot function directly as a glycosyl acceptor. To be utilized as a nucleophile in a glycosylation reaction, one of the four benzyl ethers must be selectively removed to expose a free hydroxyl group.

However, the direct, regioselective cleavage of a single benzyl ether in the presence of three others is a significant synthetic challenge, often resulting in low yields and complex product mixtures. Therefore, a more robust and field-proven strategy is employed: the synthesis of a precursor where the future acceptor site is masked with an orthogonal protecting group —one that can be removed under conditions that leave the benzyl ethers and the anomeric isopropyl group intact.

This guide will focus on the expert-recommended approach: preparing an acceptor by selectively deprotecting an orthogonal group, thereby creating a highly specific and reactive nucleophile for glycosylation.

Caption: Strategic workflow for using a precursor to generate a glycosyl acceptor.

Part 2: From Precursor to Active Glycosyl Acceptor

The most effective strategy involves synthesizing a precursor with an easily removable group, such as an acetate ester, at the desired acceptor position. This provides a reliable pathway to a single, specific glycosyl acceptor.

Synthesis of the Acceptor Precursor

The synthesis of a precursor like Isopropyl 2,3,6-tri-O-benzyl-4-O-acetyl-β-D-glucopyranoside would typically involve a multi-step sequence starting from a selectively protected glucose derivative. This approach, while requiring more initial steps, guarantees the specificity needed for complex oligosaccharide synthesis.

Protocol: Selective Deacetylation to Generate the Glycosyl Acceptor

This protocol describes the Zemplén deacetylation, a standard method for cleaving acetate esters in the presence of benzyl ethers.

Objective: To selectively remove the C4-acetyl group from Isopropyl 2,3,6-tri-O-benzyl-4-O-acetyl-β-D-glucopyranoside to yield the active glycosyl acceptor with a free hydroxyl at the C4 position.

Materials:

-

Isopropyl 2,3,6-tri-O-benzyl-4-O-acetyl-β-D-glucopyranoside (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH (catalytic amount, ~0.1 eq)

-

Amberlite® IR120 H⁺ resin

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the acetylated precursor (1.0 eq) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 1:2 v/v) to a concentration of approximately 0.1 M.

-

Initiation: Cool the solution to 0 °C in an ice bath. Add the 0.5 M solution of NaOMe in MeOH (0.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the starting material is consumed, add Amberlite® IR120 H⁺ resin to the reaction mixture until the pH becomes neutral (test with wet pH paper). This step removes the sodium ions.

-

Work-up: Stir for an additional 15 minutes, then filter off the resin and wash it thoroughly with MeOH.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step. If necessary, purify by silica gel column chromatography.

Causality: The Zemplén transesterification is highly selective for esters over ethers. The catalytic amount of methoxide is sufficient to deprotect the acetate without affecting the robust benzyl ethers or the anomeric glycoside.[10]

Part 3: Glycosylation with the Prepared Acceptor

With the free C4-hydroxyl group unmasked, the molecule is now an active glycosyl acceptor, ready for coupling with a suitable glycosyl donor.

General Glycosylation Protocol

This protocol describes a general procedure for the glycosylation of the prepared acceptor using a highly reactive trichloroacetimidate donor, promoted by a Lewis acid.

Objective: To couple the prepared glycosyl acceptor with a glycosyl donor to form a disaccharide.

Materials:

-

Prepared Glycosyl Acceptor (e.g., Isopropyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside) (1.0 eq)

-

Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-benzyl-α,β-D-glucopyranosyl trichloroacetimidate) (1.2 eq)

-

Activated 4 Å molecular sieves

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq, as a fresh solution in anhydrous DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Flame-dried glassware, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.2 eq).

-

Inert Atmosphere: Seal the flask and place it under a positive pressure of dry argon.

-

Solvent Addition: Add anhydrous DCM via syringe to dissolve the reactants (to ~0.1 M).

-

Cooling: Cool the stirred suspension to -40 °C using a cryocooler or a dry ice/acetonitrile bath.

-

Activation: Add the TMSOTf solution (0.1 eq) dropwise via syringe. A color change may be observed.

-

Reaction: Stir the reaction at -40 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC, observing the consumption of the acceptor and the formation of a new, less polar product spot.

-

Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine to neutralize the TMSOTf catalyst.

-

Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired protected disaccharide.[11]

Caption: Glycosylation coupling reaction (structures are illustrative).

Causality and Optimization of Glycosylation

-

Choice of Donor: Trichloroacetimidate donors are highly reactive due to the excellent leaving group formed upon protonation by the Lewis acid.[12]

-

Role of Activator: TMSOTf is a potent Lewis acid that activates the donor, facilitating the departure of the leaving group and formation of an oxocarbenium ion intermediate.

-

Influence of Solvent on Stereoselectivity: With a non-participating benzyl group at C2 of the donor, the stereochemical outcome is highly dependent on the solvent.[11]

-

Ethereal Solvents (e.g., Diethyl Ether): Tend to favor the formation of the α-glycoside (1,2-cis product) via an Sₙ1-like pathway.

-

Nitrile Solvents (e.g., Acetonitrile): Strongly favor the β-glycoside (1,2-trans product) by forming a transient β-nitrilium ion intermediate, which blocks the α-face from attack.[11][13]

-

| Parameter | Condition/Reagent | Rationale | Reference |

| Donor Activation | Trichloroacetimidate | Highly reactive, good leaving group | [12] |

| Promoter | TMSOTf (catalytic) | Potent Lewis acid for activation | [11] |

| Temperature | -78 °C to 0 °C | Controls reaction rate and minimizes side reactions | [11] |

| Stereocontrol (for β) | Acetonitrile (solvent) | Forms β-nitrilium intermediate, blocks α-face | [11][13] |

| Stereocontrol (for α) | Diethyl Ether (solvent) | Favors Sₙ1 pathway leading to thermodynamic α-anomer | [11] |

| Anhydrous Conditions | 4 Å Molecular Sieves | Prevents hydrolysis of donor and activator | [6] |

Part 4: Final Stage - Global Deprotection

The final step in the synthesis is the removal of all benzyl ether protecting groups to reveal the target oligosaccharide.

Protocol: Catalytic Hydrogenolysis

This protocol uses catalytic transfer hydrogenation, a mild and efficient method for debenzylation that avoids the need for high-pressure hydrogen gas.

Objective: To remove all benzyl protecting groups from the synthesized disaccharide.

Materials:

-

Protected Disaccharide (1.0 eq)

-

Methanol (MeOH)

-

Palladium on Carbon (10% Pd/C, ~20% by weight of substrate)

-

Triethylsilane (Et₃SiH) (2-3 eq per benzyl group)

-

Celite®

Procedure:

-

Setup: Dissolve the protected disaccharide in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Hydrogen Donor: Add triethylsilane dropwise to the stirred suspension at room temperature.[8][9]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or Mass Spectrometry until all starting material and intermediates are consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. The residue can be purified by size-exclusion chromatography or reverse-phase HPLC to yield the final, deprotected oligosaccharide.

Trustworthiness: This method is highly reliable and generally high-yielding.[8] However, success depends on the quality of the catalyst and the purity of the substrate. Catalyst poisoning can occur if sulfur-containing compounds are present.[9] If the reaction stalls, adding fresh catalyst can often restart it.

References

-

Mandal, P. K., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 89–93. [Link]

-

Zhu, Y., & Gervay-Hague, J. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 14(4), 1405–1440. [Link]

-

Gagnon, P., et al. (2011). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. Synthetic Communications, 41(20), 3054-3061. [Link]

-

Gilla, G., et al. (2012). Regioselective Removal of the Anomeric O-Benzyl from Differentially Protected Carbohydrates. ResearchGate. [Link]

-

Kanie, O., et al. (2005). Single-Step Multisyntheses of Glycosyl Acceptors: Benzylation of n-1 Hydroxyl Groups of Phenylthioglycosides. Journal of Carbohydrate Chemistry, 24(4-6), 219-236. [Link]

-

Walczak, M. A., & Wolański, M. (2014). Application of 2-Substituted Benzyl Groups in Stereoselective Glycosylation. The Journal of Organic Chemistry, 80(2), 901–913. [Link]

-

He, Y., et al. (2024). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. Journal of Carbohydrate Chemistry. [Link]

-

van der Vorm, S., et al. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Ghosh, R., & Kumar, A. (2020). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 16, 2855–2900. [Link]

-

Martin, A., et al. (2000). Differential Reactivity of α- and β-Anomers of Glycosyl Acceptors in Glycosylations. A Remote Consequence of the endo-Anomeric Effect? Organic Letters, 2(16), 2491–2493. [Link]

-

Martin, A., et al. (2000). Differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations. A remote consequence of the endo-anomeric effect? PubMed. [Link]

-

Codee, J. D. C., et al. (2018). Acceptor reactivity in glycosylation reactions. Chemical Society Reviews, 47(20), 7674-7703. [Link]

-

Ye, X. S., & Li, H. (2015). Recyclable benzyl-type fluorous tags: Preparation and application in oligosaccharide synthesis. Chinese Chemical Letters, 26(9), 1121-1124. [Link]

-

McDonald, F. E., & Padiyar, A. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7483-7509. [Link]

-

Leichnitz, S., et al. (2020). Automated Synthesis of C1-Functionalized Oligosaccharides. Angewandte Chemie International Edition, 59(1), 269-274. [Link]

-

Lu, X., et al. (2017). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 22(12), 2154. [Link]

-

Demchenko, A. V. (2008). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

-

Mörsel, B., et al. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. ResearchGate. [Link]

-

Mörsel, B., et al. (2013). Isopropyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E, 69(Pt 2), o157. [Link]

-

De Meo, C. (2016). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 12, 2687–2701. [Link]

-

Whitfield, D. M. (2020). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Molecules, 25(24), 5870. [Link]

Sources

- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 2. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]